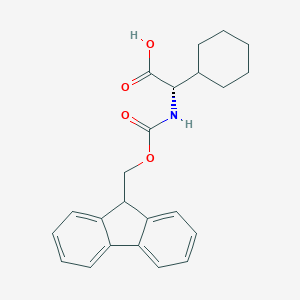

Fmoc-Chg-OH

Overview

Description

Fmoc-Chg-OH, or 9-fluorenylmethoxycarbonyl-cyclohexylglycine, is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc group protects the α-amino group, enabling selective deprotection under mild basic conditions (e.g., 20% piperidine/DMF) . The cyclohexyl side chain in Chg introduces significant steric bulk, which influences coupling kinetics and peptide backbone conformation. This non-proteinogenic amino acid is particularly valuable in designing peptides with enhanced metabolic stability or unique structural motifs, such as β-turn mimics or hydrophobic cores .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fmoc-Chg-OH can be synthesized through several methods. One common approach involves the protection of the amino group of cyclohexylglycine with the Fmoc group. This can be achieved by reacting cyclohexylglycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale solid-phase peptide synthesis (SPPS). The process includes the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin. The Fmoc group is used as a temporary protecting group for the amino terminus, which is removed by treatment with piperidine .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Chg-OH undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Coupling Reactions: The carboxyl group of this compound can be activated and coupled with other amino acids or peptides using reagents such as carbodiimides (e.g., DCC or EDC) and additives like HOBt or HOAt.

Common Reagents and Conditions

Deprotection: 20% piperidine in DMF is commonly used for Fmoc deprotection.

Major Products Formed

The major products formed from these reactions include deprotected amino acids or peptides ready for further elongation or modification in peptide synthesis .

Scientific Research Applications

Peptide Synthesis

Fmoc-Chg-OH as a Building Block

This compound serves as an essential building block in solid-phase peptide synthesis (SPPS). The Fmoc protection group allows for selective deprotection under mild conditions, facilitating the stepwise assembly of peptides. This method is particularly advantageous for synthesizing complex peptides that may contain sensitive functional groups.

- Case Study : In a study focused on optimizing peptide synthesis protocols, this compound was successfully incorporated into peptides demonstrating improved yield and purity compared to traditional methods that utilize other protecting groups .

Scaffolding Applications

The ability of this compound to form self-assembled nanostructures makes it an excellent candidate for scaffolding in tissue engineering. These scaffolds can support cell adhesion and proliferation while mimicking the extracellular matrix.

- Case Study : A study highlighted the use of Fmoc-based hydrogels as scaffolds for cartilage tissue engineering. The hydrogels supported chondrocyte growth and maintained cell phenotype, indicating their potential for regenerative medicine applications .

Biosensors

Detection of Biomolecules

This compound has been utilized in the development of biosensors due to its ability to form nanostructures that can selectively bind biomolecules. These biosensors can provide real-time detection of various analytes.

- Data Table: Performance Metrics of Fmoc-Based Biosensors

| Metric | Value |

|---|---|

| Sensitivity | High (nM range) |

| Specificity | Selective for target biomolecules |

| Detection Time | Rapid (minutes) |

- Case Study : Research demonstrated that self-assembled Fmoc-peptide nanostructures could detect amyloid fibrils with high sensitivity, paving the way for advancements in diagnostic tools for neurodegenerative diseases .

Nanomaterials

Functionalization of Nanoparticles

This compound can be used to functionalize nanoparticles, enhancing their properties for various applications, including drug delivery and imaging.

- Data Table: Characterization of Functionalized Nanoparticles

| Characteristic | Value |

|---|---|

| Size | 50-100 nm |

| Surface Modification | Fmoc groups present |

| Loading Capacity | Up to 10 µmol/g |

Mechanism of Action

The mechanism of action of Fmoc-Chg-OH primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino terminus of amino acids during the coupling reactions and is removed under basic conditions to allow for further elongation of the peptide chain . The fluorenyl group provides stability and can be easily monitored due to its strong absorbance in the ultraviolet region .

Comparison with Similar Compounds

Fmoc-Chg-OH is distinguished from other Fmoc-protected amino acids by its steric hindrance and coupling behavior. Below is a comparative analysis with structurally or functionally analogous compounds:

Steric Hindrance and Coupling Efficiency

*Calculated from molecular formula C₂₄H₂₇NO₄.

Key Observations :

- Steric Effects : this compound requires double the coupling time of Fmoc-Gly-OH due to its bulky cyclohexyl group, similar to Fmoc-Arg(Pbf)-OH (3 h coupling) .

- Activation Methods : While HCTU/OxymaPure is effective for this compound, DIC/HOBt/DMAP is preferred for bulky residues like Arg(Pbf) to enhance efficiency .

- Solubility : Polar aprotic solvents (DMF, DMA) are common, but DMA/DCM mixtures improve solubility for highly hindered residues like Arg(Pbf) .

Side-Chain Protection and Stability

- Fmoc-His(Trt)-OH : The Trt group stabilizes the imidazole ring during SPPS and is removed with dilute TFA, orthogonal to Fmoc deprotection .

- Fmoc-DOPA(acetonide)-OH : The acetonide group protects catechol hydroxyls, enabling stable incorporation into bioadhesive peptides .

- This compound: No side-chain protection is needed, but the cyclohexyl group may reduce solubility in polar solvents compared to aromatic residues like Phe(4-F)-OH .

Data Table: Comparative Properties

| Property | This compound | Fmoc-Arg(Pbf)-OH | Fmoc-His(Trt)-OH | Fmoc-Gly-OH |

|---|---|---|---|---|

| Molecular Weight | 353.43 | 648.80 | 585.65 | 297.30 |

| Coupling Time | 60 min | 3 h | 2–4 h | 30 min |

| Side-Chain Protection | None | Pbf | Trt | None |

| Solubility | Moderate | Low (DMA/DCM) | Moderate | High |

| Key Application | Hydrophobic cores | Basic peptides | Imidazole motifs | Flexible linkers |

Biological Activity

Fmoc-Chg-OH (Fluorenylmethyloxycarbonyl-L-tyrosine) is a derivative of tyrosine commonly utilized in peptide synthesis. Its unique structure allows it to participate in various biological activities, making it a subject of interest in pharmacological and biochemical research. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino acid L-tyrosine. This configuration not only facilitates peptide coupling reactions but also influences its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Research indicates that peptides synthesized with Fmoc-protected amino acids exhibit inhibitory effects on various kinases, including Src kinase. For instance, modifications in the peptide structure can significantly enhance inhibitory potency, demonstrating the importance of specific amino acid substitutions .

- Self-Assembly Properties : Fmoc derivatives have been shown to self-assemble into nanostructures, which can enhance their biological efficacy. The self-assembly process is influenced by concentration and solvent conditions, affecting fluorescence properties and potentially leading to applications in drug delivery systems .

Table 1: Biological Activity of this compound Derivatives

| Compound | Target | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Ac-CIYKF(4-NO2)Y | Src Kinase | 0.53 | Competitive inhibition against ATP |

| Ac-CIYKYF(4-NO2) | Src Kinase | 10.8 | Altered binding affinity |

| Fmoc-Tyr-OH | Self-assembly | N/A | Formation of nanofibers |

Case Studies

- Peptide Inhibition Studies : A series of peptides including this compound were synthesized to evaluate their inhibitory effects on Src kinase. The study revealed that specific modifications could lead to significant increases in potency, with some derivatives exhibiting over 750-fold improvements compared to unmodified peptides .

- Nanostructure Formation : Research demonstrated that Fmoc-Tyr-OH could self-assemble into nanofibers under certain conditions. This self-assembly was characterized by changes in fluorescence intensity, indicating potential applications in nanomedicine for drug delivery systems .

- Quantitative Determination Methods : A novel method was developed to quantify Fmoc groups on core-shell structures using UV-vis spectroscopy. This method allows for precise determination of functionalization levels, which is crucial for optimizing biological activity in therapeutic applications .

Q & A

Basic Research Questions

Q. What is the role of Fmoc-Chg-OH in solid-phase peptide synthesis (SPPS), and how should it be stored to ensure stability during experiments?

this compound is a cyclohexylglycine derivative protected by the fluorenylmethyloxycarbonyl (Fmoc) group, commonly used in SPPS to incorporate sterically hindered amino acids into peptide sequences. The Fmoc group prevents unwanted side reactions during elongation and is cleaved under basic conditions (e.g., piperidine) . To maintain stability, store the compound in anhydrous conditions at –20°C, shielded from light and moisture, as the Fmoc group is sensitive to hydrolysis and photodegradation. Pre-equilibrate to room temperature before use to avoid condensation .

Q. Which analytical methods are essential for confirming the identity and purity of this compound after synthesis?

Key methods include:

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity. Retention times should align with reference standards.

- NMR Spectroscopy : Confirm identity via characteristic peaks (e.g., Fmoc aromatic protons at 7.3–7.8 ppm, cyclohexyl protons at 1.0–2.0 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS should match the theoretical molecular weight (C₂₁H₂₁NO₄: 351.36 g/mol). Cross-validate results with spectral databases (e.g., PubChem) to ensure consistency .

Advanced Research Questions

Q. How can coupling efficiency be optimized when integrating this compound into automated peptide synthesis protocols?

Steric hindrance from the cyclohexyl group often reduces coupling efficiency. Mitigation strategies include:

- Activation Reagents : Use HATU or HOAt instead of HBTU for improved reactivity.

- Extended Coupling Times : Increase from 30 minutes to 1–2 hours.

- Double Coupling : Repeat the coupling step with fresh reagents.

- Temperature Control : Perform reactions at 40°C to enhance solubility and diffusion. Monitor progress via the Kaiser test or in-situ FTIR to detect free amine groups .

Q. What experimental approaches resolve contradictions between spectroscopic data (e.g., NMR vs. HPLC) for this compound derivatives?

Discrepancies may arise from impurities or residual solvents. Systematic steps include:

- Repeat Analyses : Under identical conditions to rule out instrument error.

- 2D NMR (COSY, HSQC) : Assign ambiguous peaks and detect trace impurities.

- LC-MS Coupling : Correlate HPLC peaks with MS fragmentation patterns.

- Reference Standards : Compare against pharmacopeial standards (e.g., USP) for traceability. Document all conditions (e.g., solvent, temperature) to ensure reproducibility .

Q. How can researchers design experiments to evaluate the impact of this compound’s steric hindrance on peptide chain elongation kinetics?

A comparative study could involve:

- Model Peptides : Synthesize sequences with this compound at varying positions (N-terminal, mid-chain).

- Kinetic Monitoring : Use real-time FTIR or UV monitoring to measure coupling rates.

- Molecular Dynamics Simulations : Predict steric clashes and conformational flexibility.

- Control Groups : Compare against less hindered analogs (e.g., Fmoc-Gly-OH). Analyze results via Arrhenius plots to quantify activation energy differences .

Q. Data Contradiction and Validation

Q. What methodologies address inconsistent mass spectrometry and elemental analysis results for this compound?

- High-Resolution MS : Rule out isobaric interferences.

- Combustion Analysis : Verify C/H/N ratios against theoretical values (e.g., C: 71.77%, H: 6.02%, N: 3.99%).

- Ion Chromatography : Detect counterion variations (e.g., TFA vs. acetate).

- Collaborative Testing : Share samples with independent labs to confirm findings. Discrepancies often stem from salt forms or hydration states, which must be explicitly reported .

Q. How should researchers validate synthetic protocols for this compound to ensure reproducibility across laboratories?

Follow the ICH Q2(R1) guidelines for method validation:

- Precision : Intra-day and inter-day reproducibility tests (n=6).

- Accuracy : Spike recovery experiments using certified reference materials.

- Robustness : Vary parameters (e.g., reagent ratios, temperature) within ±10%. Document all steps in electronic lab notebooks (e.g., Chemotion ELN) for transparency .

Q. Experimental Design

Q. What criteria should guide the selection of this compound for studying peptide-protein interactions in drug discovery?

Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Ensure compatibility with SPPS and deprotection conditions.

- Novelty : Target understudied interactions (e.g., cyclin-dependent kinases).

- Relevance : Align with therapeutic goals (e.g., oncology, enzyme inhibition). Include negative controls (e.g., scrambled sequences) and validate via SPR or ITC .

Q. How can computational tools aid in predicting this compound’s compatibility with non-standard solvents in SPPS?

- COSMO-RS : Predict solubility in solvents like DCM/DMF mixtures.

- Molecular Docking : Assess interactions with resin matrices (e.g., Wang resin).

- Machine Learning : Train models on historical coupling efficiency data. Validate predictions with small-scale pilot syntheses .

Q. Synthesis and Purification

Q. What advanced purification techniques are recommended for isolating this compound from byproducts like dipeptides or truncated sequences?

- Prep-HPLC : Use a gradient elution (10–90% acetonitrile) with a C18 column.

- Ion-Exchange Chromatography : Separate charged impurities at pH 4.5.

- Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) for high-purity crystals.

Characterize fractions via TLC and MALDI-TOF MS .

Properties

IUPAC Name |

(2S)-2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h4-7,10-13,15,20-21H,1-3,8-9,14H2,(H,24,27)(H,25,26)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQQGHPODCJZDB-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426273 | |

| Record name | Fmoc-Chg-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161321-36-4 | |

| Record name | Fmoc-Chg-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.